Rilpivirine
Overview
Description
Rilpivirine is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infections. It is known for its higher potency, longer half-life, and reduced side-effect profile compared to older NNRTIs such as efavirenz . This compound is marketed under brand names such as Edurant and Rekambys .
Mechanism of Action
Target of Action
Rilpivirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to specifically treat human immunodeficiency virus type 1 (HIV-1) . The primary target of this compound is the reverse transcriptase enzyme of the HIV-1 virus .
Mode of Action
This compound binds to reverse transcriptase in a non-competitive manner . Its binding results in the blockage of RNA and DNA-dependent DNA polymerase activities, effectively halting HIV-1 replication .
Biochemical Pathways
This compound interferes with the HIV-1 life cycle by inhibiting the reverse transcriptase enzyme. This prevents the conversion of viral RNA into DNA, a crucial step in the replication of the HIV-1 virus . By blocking this process, this compound prevents the virus from integrating into the host cell’s genetic material and producing new virus particles.
Pharmacokinetics
This compound is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme . It is 99.7% bound to plasma proteins in vitro, primarily to albumin . Only 0.03% is eliminated as unchanged drug in the urine . When taken orally, this compound reaches its highest levels in the blood plasma after about four to five hours . The long elimination half-life with intramuscular administration reaches 13–28 weeks , compared with 45 hours with oral administration .
Result of Action
The molecular and cellular effects of this compound’s action include a substantial reduction in the accumulation of triglyceride levels in a dose- and time-dependent manner for adipose cells treated with this compound . Levels of inflammatory markers such as resistin and IL-8 were increased as compared to the untreated cells .
Action Environment
Environmental factors such as body mass index (BMI) and the presence of other baseline risk factors can influence the action, efficacy, and stability of this compound . For instance, a BMI ≥30 kg/m², when present in combination with ≥1 additional baseline risk factor, was associated with an increased risk of confirmed virologic failure . Furthermore, the drug is contraindicated for use with drugs that induce the liver enzyme CYP3A4, such as carbamazepine, phenytoin, rifampicin, and St John’s wort .
Biochemical Analysis
Biochemical Properties
Rilpivirine plays a crucial role in inhibiting the reverse transcriptase enzyme of HIV-1, thereby preventing the replication of the virus. It interacts with the reverse transcriptase enzyme by binding to a specific site, which leads to the blockage of RNA and DNA-dependent DNA polymerase activities . This interaction is non-competitive, meaning that this compound does not compete with the natural substrates of the enzyme but rather binds to an allosteric site . The binding of this compound to reverse transcriptase is facilitated by its internal conformational flexibility and the plasticity of the binding site .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is known to reduce HIV-related inflammation but may also cause disturbances in lipid metabolism and adipose tissue distribution . In human subcutaneous adipose cells, this compound has been observed to increase levels of inflammatory markers such as resistin and interleukin-8, while decreasing levels of oxidative markers like superoxide dismutase, catalase, and glutathione . These effects highlight the compound’s influence on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the reverse transcriptase enzyme of HIV-1. This binding results in the inhibition of the enzyme’s activity, thereby preventing the replication of the virus . This compound’s binding to reverse transcriptase is characterized by a reduction in the binding affinity of the drug to the enzyme due to specific mutations, such as E138K, which can lead to resistance . Additionally, this compound has been shown to attenuate liver fibrosis through selective inhibition of the STAT1 signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known for its long elimination half-life, which ranges from 13 to 28 weeks when administered intramuscularly . This long half-life contributes to its sustained plasma concentrations and prolonged therapeutic effects. This compound can also cause injection site reactions, which are generally mild to moderate in severity and have a median duration of 3 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving chronic liver injury, this compound has demonstrated a hepatoprotective effect that is related to its anti-fibrogenic and apoptotic actions in hepatic stellate cells . High concentrations of this compound can compromise the viability of these cells, indicating a dose-dependent effect . Additionally, this compound has been shown to enhance autophagy in the liver, which may contribute to its hepatoprotective action .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 . This metabolic pathway involves the oxidation of this compound, leading to the formation of various metabolites. The compound’s metabolism is influenced by drug-drug interactions, particularly with inhibitors and inducers of CYP3A4 . This compound’s metabolic pathways also play a role in its pharmacokinetic profile, including its long elimination half-life and sustained plasma concentrations .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. When administered intramuscularly, this compound exhibits absorption-limited kinetics, resulting in sustained plasma concentrations . The compound is highly bound to plasma proteins, which influences its distribution within the body . Additionally, this compound’s transport and distribution are affected by its interactions with drug-metabolizing enzymes and transporters .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on the reverse transcriptase enzyme of HIV-1. The compound’s localization is influenced by its binding interactions with the enzyme and its internal conformational flexibility . This compound’s subcellular localization is crucial for its antiviral activity, as it needs to be in close proximity to the reverse transcriptase enzyme to effectively inhibit its function .
Preparation Methods
The synthesis of rilpivirine involves several steps. The current procedure is mainly divided into three steps:
Synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride: This step involves the reaction of 4-amino-3,5-dimethylbenzonitrile with acrylonitrile in the presence of hydrochloric acid.
Synthesis of 4-[(4-chloropyrimidin-2-yl)amino]benzonitrile: This intermediate is prepared by reacting 4-chloropyrimidine with 4-aminobenzonitrile.
Synthesis of this compound: The final step involves the reaction between the two intermediates in acetonitrile under reflux conditions.
Chemical Reactions Analysis
Rilpivirine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Scientific Research Applications
Comparison with Similar Compounds
Rilpivirine is compared with other NNRTIs such as efavirenz and etravirine. While efavirenz is known for its efficacy, it has a higher incidence of side effects, particularly neuropsychiatric disorders . Etravirine, another second-generation NNRTI, is effective against some drug-resistant strains of HIV-1 but requires more frequent dosing compared to this compound . This compound’s unique structure and binding properties make it a valuable addition to the NNRTI class, offering a balance of efficacy, safety, and convenience .
Similar Compounds
- Efavirenz
- Etravirine
- Nevirapine
Properties
IUPAC Name |
4-[[4-[4-[(E)-2-cyanoethenyl]-2,6-dimethylanilino]pyrimidin-2-yl]amino]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6/c1-15-12-18(4-3-10-23)13-16(2)21(15)27-20-9-11-25-22(28-20)26-19-7-5-17(14-24)6-8-19/h3-9,11-13H,1-2H3,(H2,25,26,27,28)/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIBOMRUWOWDFLG-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1NC2=NC(=NC=C2)NC3=CC=C(C=C3)C#N)C)/C=C/C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10198189 | |
Record name | Rilpivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1mg/ml, Readily soluble in DSMO (> 50 mg/mL); moderately soluble in PEG 400 (40 mg/mL). Practically insoluble in water (20 mg/mL, pH 7.0) | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Rilpivirine is a non-competitive NNRTI that binds to reverse transcriptase. Its binding results in the blockage of RNA and DNA- dependent DNA polymerase activities, like HIV-1 replication. It does not present activity against human DNA polymerases α, β and γ. Rilpivirine's flexible structure around the aromatic rings allows the adaptation to changes in the non-nucleoside RT binding pocket, reducing the likelihood of viral mutations conferring resistance., Rilpivirine, a diarylpyrimidine nonnucleoside reverse transcriptase inhibitor (NNRTI), inhibits replication of human immunodeficiency virus type 1 (HIV-1) by interfering with viral RNA- and DNA-directed polymerase activities of reverse transcriptase. Diarylpyrimidine NNRTIs (e.g., rilpivirine, etravirine) are capable of adapting to mutations in HIV-1 reverse transcriptase because of structural flexibility that allows for binding to the allosteric NNRTI binding pocket in a variety of conformations. Unlike other currently available NNRTIs, rilpivirine contains a cyanovinyl group that contributes to potency and maintains the drug's binding ability, despite the emergence of some resistance mutations. | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Slightly yellow crystalline powder, White to off-white powder | |
CAS No. |
500287-72-9 | |
Record name | Rilpivirine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=500287-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rilpivirine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500287729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10198189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((4-((4-[(E)-2-Cyanoethenyl]- 2,6-dimethylphenyl)amino) pyrimidin-2-yl)amino) benzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | RILPIVIRINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FI96A8X663 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241-243°C, 242 °C | |
Record name | Rilpivirine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08864 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rilpivirine | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8153 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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